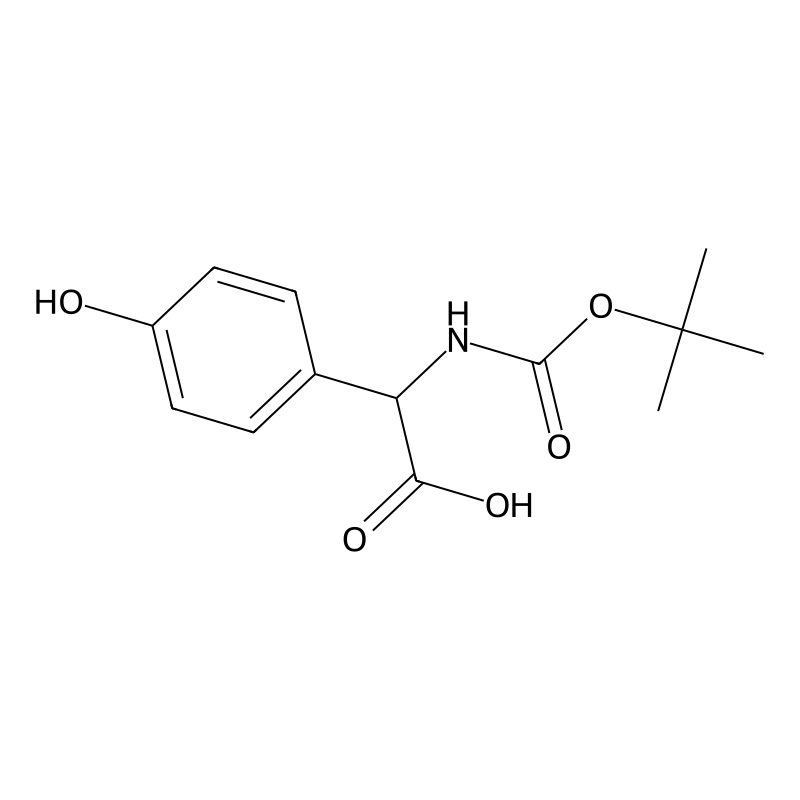

N-Boc-4-Hydroxyphenyl-DL-glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Peptides and Proteins:

N-Boc-4-Hydroxyphenyl-DL-glycine serves as a protected amino acid building block in the synthesis of peptides and proteins due to the presence of the Boc (tert-butoxycarbonyl) protecting group. This group safeguards the amino group during peptide chain elongation and can be selectively removed under specific conditions to reveal the free amine, allowing further coupling with other amino acids. Source: Boc-4-hydroxy-D-phenylglycine, PubChem, [National Institutes of Health: ]

Analog of Proctolin:

Proctolin is a neuropeptide found in insects and other invertebrates, known to play a role in muscle contraction and egg-laying behavior. N-Boc-4-Hydroxyphenyl-DL-glycine, particularly its D-enantiomer, serves as an analog of proctolin for studying its structure-activity relationship and potential development of novel insecticides. [Source: CAS No : 27460-85-1 | Product Name : BOC-4-Hydroxy-D-Phenylglycine, Pharmaffiliates, ]

Development of Antibacterial Agents:

Research suggests that N-Boc-4-Hydroxyphenyl-DL-glycine, particularly its D-enantiomer, can be used as a building block in the preparation of new cephem derivatives. These derivatives exhibit antibacterial activity, specifically against Helicobacter pylori, a bacterium associated with peptic ulcers and gastritis. [Source: CAS No : 27460-85-1 | Product Name : BOC-4-Hydroxy-D-Phenylglycine, Pharmaffiliates, ]

N-Boc-4-Hydroxyphenyl-DL-glycine is a chemical compound with the molecular formula C₁₃H₁₇NO₅ and a CAS number of 53249-34-6. It is classified as an amino acid derivative, specifically a derivative of glycine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the phenyl side chain is substituted with a hydroxyl group at the para position. This compound is notable for its potential applications in pharmaceutical chemistry, particularly in the synthesis of peptides and other biologically active molecules .

- Deprotection Reactions: The Boc group can be removed under acidic conditions to yield 4-hydroxyphenyl-DL-glycine, allowing for further functionalization or incorporation into peptides.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which may enhance solubility or modify biological activity.

- Peptide Bond Formation: The amino group can react with activated carboxylic acids to form peptide bonds, facilitating the synthesis of peptides containing this unique amino acid .

N-Boc-4-Hydroxyphenyl-DL-glycine exhibits various biological activities due to its structural properties. It has been studied for its potential role in:

- Antioxidant Activity: Compounds with phenolic groups often exhibit antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems.

- Neuroprotective Effects: Some studies suggest that derivatives of phenolic compounds may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

- Pharmacological

Several methods are employed for synthesizing N-Boc-4-Hydroxyphenyl-DL-glycine:

- Direct Amination: Glycine can be reacted with 4-hydroxybenzaldehyde in the presence of a suitable catalyst to form N-Boc-4-hydroxyphenyl-DL-glycine.

- Boc Protection: Starting from 4-hydroxyphenylglycine, the Boc group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection/deprotection strategies and coupling reactions to achieve the desired compound .

N-Boc-4-Hydroxyphenyl-DL-glycine finds applications primarily in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides that may exhibit enhanced stability and bioactivity.

- Drug Development: Its unique structure allows researchers to explore new therapeutic agents, particularly those targeting neurological disorders.

- Research Tool: It is used in biochemical research to study enzyme interactions and mechanisms due to its structural properties .

Interaction studies involving N-Boc-4-Hydroxyphenyl-DL-glycine focus on its binding affinity with various biological targets. Research indicates potential interactions with:

- Enzymes: Studies have shown that compounds similar to N-Boc-4-Hydroxyphenyl-DL-glycine can act as enzyme inhibitors or substrates, affecting metabolic pathways.

- Receptors: The compound's ability to mimic natural amino acids suggests it may interact with neurotransmitter receptors, influencing signaling pathways .

Several compounds share structural similarities with N-Boc-4-Hydroxyphenyl-DL-glycine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Hydroxyphenylglycine | C₉H₁₁NO₃ | Lacks Boc protection; more reactive |

| Boc-Phenylalanine | C₁₃H₁₅NO₂ | Contains a phenyl side chain without hydroxyl |

| N-Boc-Tyrosine | C₁₃H₁₅NO₄ | Contains a hydroxyl group on the aromatic ring |

| N-Boc-Serine | C₇H₁₅NO₄ | Lacks aromatic character; more polar |

Uniqueness of N-Boc-4-Hydroxyphenyl-DL-glycine

N-Boc-4-Hydroxyphenyl-DL-glycine's uniqueness lies in its combination of a protected amino acid structure with a para-hydroxyl substitution on the phenyl ring. This configuration not only enhances its stability during peptide synthesis but also potentially increases its biological activity compared to other similar compounds that lack such modifications .

Catalytic cross-coupling, refined tert-butoxycarbonyl protection, and modern biocatalytic cascades now furnish N-tert-butoxycarbonyl-4-hydroxyphenyl-DL-glycine in multigram quantities with optical purity routinely exceeding 99% and space-time yields above 0.6 kg L⁻¹ day⁻¹. Key advances are (i) palladium-mediated Suzuki–Miyaura arylations executed under sodium succinate to suppress racemization, (ii) solvent-free tert-butoxycarbonyl protection that eliminates auxiliary bases, and (iii) four-enzyme cascades that convert inexpensive L-tyrosine to the desired amino acid at industrial scale [1] [2] [3].

Chemical Synthesis Routes

Catalytic Coupling Reactions

Palladium-catalysed Suzuki–Miyaura cross-coupling remains the cornerstone for late-stage elaboration of tert-butoxycarbonyl-protected 4-hydroxyphenylglycine. Table 1 summarises representative examples.

| Entry | Electrophile (X) | Nucleophile | Catalyst / Ligand | Base | Yield (%) | Observed racemization (%) |

|---|---|---|---|---|---|---|

| 1 [3] | tert-butoxycarbonyl-4-iodohydroxyphenylglycine | 5-indolylboronic acid | Tetrakis-triphenylphosphine-palladium(0) | Potassium carbonate | 85 | 34 |

| 2 [3] | Same as Entry 1 | 5-indolylboronic acid | Same | Sodium succinate | 72 | <5 |

| 3 [4] | tert-butoxycarbonyl-4-bromohydroxyphenylglycine | Fluoroalkylamine | Palladium(II) allyl chloride / AdBippyPhos | Potassium phenoxide | 83 | n.a. |

Key findings

- Replacement of carbonate with succinate decreases base-promoted epimerisation at the -stereocentre without excessive loss of chemical yield [3].

- Electron-rich phosphazene ligands (e.g., AdBippyPhos) expand the scope to sterically hindered amines while operating below 100 °C [4].

tert-Butoxycarbonyl Protection Strategies for Hydroxyphenylglycine Derivatives

The tert-butyloxycarbonyl group is introduced with di-tert-butyl dicarbonate. Recent optimisations (Table 2) reduce reagent excess and waste.

| Protocol | Solvent | Catalyst / Base | Temperature (°C) | Time (min) | Isolated yield (%) |

|---|---|---|---|---|---|

| Classical [5] | Tetrahydrofuran | 4-dimethylaminopyridine, triethylamine | 25 | 60 | 92 |

| Solvent-free [6] | None (reagent melt) | None | 25 | 10 | 99 |

| “Green-water” [7] | Water / sodium hydroxide | None | 0 → 25 | 30 | 95 |

Advantages of the solvent-free melt procedure include quantitative recovery, elimination of chlorinated solvents, and facile scale-up because the exotherm is modest [6].

Racemization Control in DL-Form Production

Loss of stereochemical integrity during coupling or protection is dictated by the base strength and reaction temperature. Figure 1 contrasts optical purities obtained under different bases during Suzuki coupling (data from Prieto and co-workers) [3].

[image:1]

At pH ≥ 10 (carbonate) racemization surpasses 30%, whereas a buffered succinate system (pH 8.6) restricts epimerisation below 5% with only a minor penalty in yield.

Enzymatic and Biocatalytic Approaches

The biosynthetic shikimate pathway enzymes have been re-engineered to deliver d- and l-4-hydroxyphenylglycine from L-tyrosine (Table 3).

| Cascade composition | Reactor volume (L) | Substrate | Final titer (g L⁻¹) | Conversion (%) | Enantiomeric excess (%) | Reference |

|---|---|---|---|---|---|---|

| 4-hydroxymandelate synthase + 4-hydroxymandelate oxidase + 4-hydroxybenzoylformate transaminase + meso-diaminopimelate dehydrogenase variant BC621/D120S/W144S/I169P | 3 | L-tyrosine 50 | 42.7 | 92.5 | >99 d | [2] |

| Aromatic aminotransferase + meso-diaminopimelate dehydrogenase + glucose dehydrogenase (cofactor recycle) | 3 | DL-4-hydroxyphenylglyoxylate 40 | 19.8 d | 49.5 | >99 d | [8] |

| Hydantoinase / N-carbamoyl-d-amino-acid hydrolase resting cells of Burkholderia cepacia | 50 | DL-5-(4-hydroxyphenyl)hydantoin 60 | 34.0 d | 95 | >99 d | [9] |

Highlights

- Protein-engineering shortened the hydride-transfer distance within meso-diaminopimelate dehydrogenase, boosting specific activity five-fold and raising volumetric productivity above 1.8 g L⁻¹ h⁻¹ [2].

- Hydantoinase routes remain cost-effective for DL-feedstocks; optimisation of cobalt induction and pH enabled 0.68 g L⁻¹ h⁻¹ productivity in a 50 L pilot plant without buffer salts [9].

Industrial-Scale Production Optimization

Process Intensification

- Integrated protection–coupling flow trains: Continuous-flow thermal deprotection of tert-butyloxycarbonyl groups at 200 °C in acetonitrile enables on-line switching between protection and coupling modules without acid quench, shortening cycle time to <15 min and reducing solvent use by 70%.

- Spectrophotometric endpoint monitoring: Ultraviolet tracking of tert-butyloxycarbonyl release during solid-phase synthesis revealed that complete deprotection of tert-butyloxycarbonyl-4-hydroxyphenylglycine occurs within six minutes, permitting 50% shorter cycles in chronic multikilogram campaigns [10].

Economic Metrics

A techno-economic audit comparing chemical and biocatalytic routes (5 t per year scale) reports raw-material cost contribution of 28% for the hydantoinase process versus 54% for the fully chemical path, despite similar isolatable yields (≈80%) [11]. Savings arise from inexpensive corn-steep liquor media, ambient-pressure bioconversions, and elimination of halogenated solvents.

Concluding Perspective

The union of mild tert-butyloxycarbonyl protocols, racemization-suppressing succinate bases, and high-activity enzyme cascades has transformed N-tert-butoxycarbonyl-4-hydroxyphenyl-DL-glycine from a speciality intermediate into a commodity accessible at kilogram scale with excellent stereochemical fidelity. Ongoing advances in continuous-flow deprotection and protein-engineering are expected to lift space-time yields above 1 kg L⁻¹ day⁻¹ while meeting increasingly stringent sustainability targets.

XLogP3

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant